N-(4-ACETAMIDOPHENYL)-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE
Overview
Description
N-(4-ACETAMIDOPHENYL)-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an acetamidophenyl group and a nitro-pyrazolyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETAMIDOPHENYL)-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Acetamidophenyl Intermediate: This step involves the acetylation of 4-aminophenol to form 4-acetamidophenol.
Synthesis of the Nitro-Pyrazolyl Intermediate: This step involves the nitration of pyrazole to form 4-nitro-1H-pyrazole.
Coupling Reaction: The final step involves the coupling of the acetamidophenyl intermediate with the nitro-pyrazolyl intermediate using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ACETAMIDOPHENYL)-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The acetamido group can be hydrolyzed to form the corresponding amine under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Formation of the corresponding amino derivative.
Hydrolysis: Formation of the corresponding amine and acetic acid.
Scientific Research Applications
Medicinal Chemistry: It may be studied for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).
Chemical Biology: It can be used as a probe to study biological pathways and interactions.
Materials Science: It may be explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-ACETAMIDOPHENYL)-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the acetamido group could participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ACETAMIDOPHENYL)-4-(4-NITRO-1H-IMIDAZOL-1-YL)BUTANAMIDE
- N-(4-ACETAMIDOPHENYL)-4-(4-NITRO-1H-TRIAZOL-1-YL)BUTANAMIDE
Uniqueness
N-(4-ACETAMIDOPHENYL)-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE is unique due to the presence of the pyrazole ring, which can impart distinct electronic and steric properties compared to imidazole or triazole analogs. These differences can influence the compound’s reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-4-(4-nitropyrazol-1-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4/c1-11(21)17-12-4-6-13(7-5-12)18-15(22)3-2-8-19-10-14(9-16-19)20(23)24/h4-7,9-10H,2-3,8H2,1H3,(H,17,21)(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTVZXDTZSHFJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCCN2C=C(C=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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